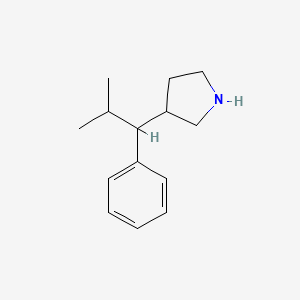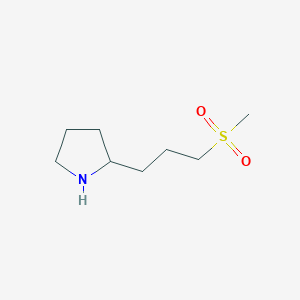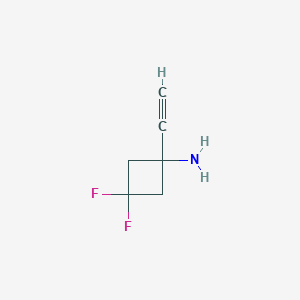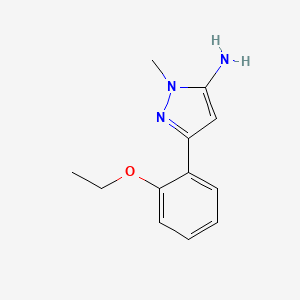![molecular formula C7H12O B13596452 {Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
{Bicyclo[2.2.0]hexan-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Bicyclo[220]hexan-2-yl}methanol is a bicyclic compound with the molecular formula C₇H₁₂O It is characterized by a bicyclo[220]hexane core structure with a methanol group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.0]hexan-2-yl}methanol typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure, followed by functionalization to introduce the methanol group. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition and subsequent chemical transformations to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{Bicyclo[2.2.0]hexan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other functional groups can be used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced derivatives of the bicyclic structure.
Substitution: Compounds with different functional groups replacing the methanol group.
Aplicaciones Científicas De Investigación
{Bicyclo[2.2.0]hexan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of {Bicyclo[2.2.0]hexan-2-yl}methanol involves its interaction with various molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and stability, which can affect how the compound interacts with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.0]hexane-1-methanol: Similar structure but with the methanol group attached to a different carbon atom.
Uniqueness
{Bicyclo[2.2.0]hexan-2-yl}methanol is unique due to its specific ring structure and the position of the methanol group. This configuration provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H12O |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.0]hexanylmethanol |
InChI |
InChI=1S/C7H12O/c8-4-6-3-5-1-2-7(5)6/h5-8H,1-4H2 |
Clave InChI |
IAMKTBHDOJFBLK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


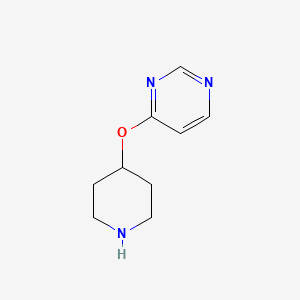
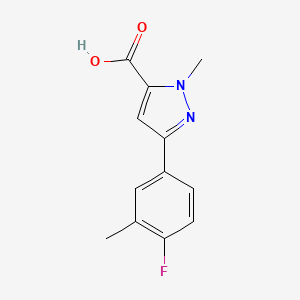

![N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide](/img/structure/B13596392.png)

